Aniline phenol
Description
Overview of Molecular Architectures Featuring Aniline (B41778) and Phenol (B47542) Moieties
The combination of aniline and phenol moieties within a chemical system gives rise to a diverse range of molecular architectures, from simple bifunctional molecules to complex supramolecular assemblies and polymers. The fundamental units are the isomeric aminophenols (2-aminophenol, 3-aminophenol, and 4-aminophenol), where amino and hydroxyl groups are substituted on the same benzene (B151609) ring. wikipedia.org The relative positioning of these functional groups is crucial, dictating the potential for intramolecular interactions. For instance, in ortho-aminophenols, intramolecular hydrogen bonds like O-H···N and N-H···O can form. researchgate.net The presence of other functional groups, such as carbonyl or sulfonyl groups, can lead to different intramolecular hydrogen bonds, for example O–H···O=C. researchgate.net
Beyond single molecules, aniline and phenol units are key components in the construction of multicomponent crystals, or cocrystals, through non-covalent interactions. nih.gov The study of these systems, a key aspect of crystal engineering, focuses on predictable patterns of hydrogen bonding known as supramolecular synthons. nih.govresearchgate.net The strongest and most common hydrogen bond in this family is the O—H⋯N interaction. nih.gov These interactions can lead to the formation of specific, stable assemblies, such as the closed cyclic hydrogen-bonded [⋯O—H⋯N—H⋯]2 tetramer, which can further stack via π-π interactions to form larger octamer structures. nih.gov Nuclear Magnetic Resonance (NMR) studies have shown that these aggregates, formed by hydrogen bonding and stacking, exist in solution before crystallizing. nih.govresearchgate.net
Larger molecular architectures include polymers and macromolecules. Copolymers of aniline and phenol, often synthesized via chemical or electrochemical polymerization, create materials with combined properties. iaea.orgresearchgate.net These poly(aniline-co-phenol) materials can exhibit properties like enhanced thermal stability. iaea.orgjcsp.org.pk Another class of molecules includes triarylmethanes (TRAMs), which can incorporate both aniline and phenol structures. These are valuable as dyes, fluorescent probes, and synthetic building blocks. rsc.orgresearchgate.net Additionally, macromonomers containing both hindered phenol and aromatic amine functionalities have been synthesized to act as oxidative stabilizers for various organic materials. google.com
Historical Trajectories in the Study of Aniline-Phenol Related Chemical Transformations
The study of chemical transformations involving aniline and phenol functionalities has a rich history, largely driven by the industrial importance of aminophenols as intermediates for pharmaceuticals, dyes, and other chemicals. wikipedia.orgacs.org
One of the earliest and most significant routes to producing aminophenols involves the manipulation of nitroaromatics. The classic synthesis for p-aminophenol, for example, was a two-step process involving the iron-acid reduction of p-nitrophenol. acs.org An alternative historical method is the Bechamp process, which uses iron and iron(II) chloride to reduce nitrobenzene (B124822). chemcess.com
A key transformation in this field is the Bamberger rearrangement. This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines, which are themselves produced from the reduction of nitrobenzene. wikipedia.orgacs.org The partial hydrogenation of nitrobenzene yields phenylhydroxylamine, which then rearranges to form primarily 4-aminophenol. wikipedia.org
The direct conversion of phenol to aniline, known as amination, also represents a significant historical pathway. A commercial process developed by Halcon involves the vapor-phase amination of phenol using ammonia (B1221849) over a silica-alumina catalyst. chemcess.commdpi.com While effective, this reversible and exothermic reaction requires a large excess of ammonia to achieve high conversion rates. chemcess.com
Furthermore, the reactivity of the aniline functional group itself provided early methods for interconversion. The diazotization of aniline to form a diazonium salt, followed by a Sandmeyer-type reaction, allows the amino group to be converted into a hydroxyl group, thereby forming phenol from an aniline derivative. wikipedia.org These foundational reactions established the essential chemistry for synthesizing and interconverting compounds within the aniline-phenol family.
Current Research Paradigms and Future Outlook in Aniline-Phenol Chemistry
Modern research in aniline-phenol chemistry is focused on developing more efficient, selective, and environmentally benign synthetic methodologies, as well as exploring novel applications for these compounds. A major paradigm is the advancement of catalytic systems to overcome the limitations of classical methods.
One significant area is the catalytic hydrogenation of nitrobenzene to directly produce p-aminophenol in a single step, avoiding the multi-step routes that use stoichiometric and polluting reagents like iron-acid. acs.org Platinum on carbon (Pt/C) is a common catalyst for this process, which proceeds via the in-situ Bamberger rearrangement of an intermediate phenylhydroxylamine. acs.org
Table 1: Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol
| Parameter | Value |
|---|---|
| Catalyst | 3% Pt/C |
| Medium | 15% w/w Sulfuric Acid |
| Temperature | 353 K |
| H₂ Pressure | 2.72 MPa |
| Nitrobenzene Conversion | Complete |
| Selectivity to p-aminophenol | 75% |
Data sourced from a study on the single-step synthesis of p-aminophenol. acs.org
Another research thrust is the regioselective synthesis of specific isomers, such as 2-aminophenols. Modern strategies include Ru-catalyzed C-H mono- and dihydroxylation of anilides, which offers excellent reactivity and regioselectivity. acs.org Metal-free approaches have also been developed, such as a cascade acs.orgacs.org-sigmatropic rearrangement and hydrolysis of N-arylhydroxylamines. rsc.org
The synthesis of more complex molecules containing both aniline and phenol moieties is also an active field. For instance, Brønsted acidic ionic liquids have been employed as efficient, reusable catalysts for the Friedel-Crafts reaction between anilines or phenols and aldehydes to create a diversity of triarylmethane derivatives under metal- and solvent-free conditions. rsc.org
Table 2: Electrochemical Copolymerization for Wastewater Treatment
| Parameter | Aniline | Phenol |
|---|---|---|
| Initial Concentration | 5.5 g/L | 15.4 g/L |
| Electrolysis Time | 7 h | 7 h |
| Final Concentration | < 0.20 g/L | 3.4 g/L |
| Removal Ratio | > 96% | 78% |
Results from a coupled treatment of aniline and phenol via electrochemical copolymerization. iwaponline.com
A particularly novel and forward-looking paradigm is the direct activation of the highly stable carbon-nitrogen bond in anilines to form phenols. Recent breakthroughs have demonstrated that uranyl photoredox catalysis can achieve this transformation at room temperature using water as the oxygen source. eurekalert.orgoup.comresearchgate.net This method works for a wide range of anilines, including those found in pharmaceuticals, and represents a significant departure from conventional syntheses that require pre-functionalization of the aniline. eurekalert.orgoup.com Isotope labeling studies confirmed that the oxygen atom in the resulting phenol comes from water, and the amino group leaves as an ammonium (B1175870) salt. eurekalert.orgoup.com
The future outlook for aniline-phenol chemistry points toward the continued development of green and sustainable catalytic processes. The potential for industrial-scale application of novel methods, such as flow chemistry operations for uranyl-catalyzed C-N activation, is a promising direction. oup.com Furthermore, the synthesis of advanced materials, including high-stability polymers and functional antioxidants based on aniline-phenol structures, remains a key objective with applications in materials science and industry. iaea.orggoogle.com The electrochemical copolymerization of aniline and phenol is also being explored as an efficient method for treating industrial wastewater containing high concentrations of these pollutants. iwaponline.comresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
aniline;phenol |
InChI |
InChI=1S/C6H7N.C6H6O/c2*7-6-4-2-1-3-5-6/h1-5H,7H2;1-5,7H |
InChI Key |
DQLGIONSPPKALA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Interconversion Between Aniline (B41778) and Phenol (B47542) Architectures
The ability to switch between aniline and phenol functionalities is a powerful tool in synthetic design. Recent advancements have led to innovative methods for both the conversion of phenols to anilines and the reverse transformation.
Deoxygenative Amination of Phenols to Anilines
The direct conversion of phenols to anilines, known as deoxygenative amination, is a highly desirable transformation that circumvents the need for harsh conditions or pre-functionalized substrates. Traditional methods often suffer from limitations, but recent breakthroughs have provided more efficient and versatile catalytic systems.
One notable advancement is the use of rhodium catalysis. acs.orgorganic-chemistry.orgscinapse.io A rhodium-catalyzed process facilitates the amination of a wide array of phenols with various primary and secondary amines, producing water as the sole byproduct. acs.orgorganic-chemistry.org This redox-neutral method relies on an arenophilic rhodium catalyst that promotes the challenging keto-enol tautomerization of phenols through π-coordination, which then allows for dehydrative condensation with amines. acs.orgorganic-chemistry.orgscinapse.io The optimized conditions for this reaction often involve a [Cp*RhCl₂]₂ catalyst with sodium carbonate as a base in a solvent like heptane (B126788) at elevated temperatures. organic-chemistry.org This method demonstrates broad substrate compatibility, including electron-rich, electron-deficient, and sterically hindered phenols. organic-chemistry.org
Ruthenium-based catalysts have also emerged as effective promoters for the deoxygenative amination of phenols. mdpi.com Mechanistic studies suggest that these transformations proceed through the formation of metal-arene π-coordination complexes (η⁶-phenol complexes), which facilitate the formation of η⁵-phenoxo complexes. This activation enables the nucleophilic attack of amines. mdpi.comresearchgate.net
Another innovative approach involves a formal deoxygenative N-centered radical substitution. This method allows for the synthesis of anilines from phenols by reacting them with hydroxamic acids in the presence of triethyl phosphite (B83602). escholarship.org This process generates amidyl radicals that undergo arene addition, leading to a rearrangement that forms the corresponding aniline derivative. escholarship.org This strategy has proven effective for a range of substituted phenols, including those with ortho, meta, and para substituents. escholarship.org
A different strategy for the amination of phenols involves a hydrogenation-dehydrogenation pathway. unizar.es In this process, phenol is first reduced to cyclohexanone (B45756), which then reacts with an amine to form a cyclohexylimine intermediate. Subsequent dehydrogenation of this intermediate yields the corresponding N-substituted aniline. unizar.es This method can be influenced by the presence of molecular hydrogen, which can lead to the formation of N-aliphatic cyclohexylamines as an alternative product. unizar.es
Table 1: Comparison of Catalytic Systems for Deoxygenative Amination of Phenols
| Catalytic System | Key Features | Substrate Scope | Byproduct |
|---|---|---|---|
| Rhodium Catalysis | Redox-neutral, promotes keto-enol tautomerization via π-coordination. acs.orgorganic-chemistry.orgscinapse.io | Broad, including electron-rich, electron-deficient, and sterically hindered phenols. organic-chemistry.org | Water. acs.orgorganic-chemistry.org |
| Ruthenium Catalysis | Operates via metal-arene π-coordination complexes. mdpi.comresearchgate.net | Effective for various phenols and amines. mdpi.comresearchgate.net | Water. |
| N-Centered Radical Substitution | Utilizes hydroxamic acids and triethyl phosphite to generate amidyl radicals. escholarship.org | Tolerates a range of ortho, meta, and para-substituted phenols. escholarship.org | Triethyl phosphate. |
| Hydrogenation-Dehydrogenation | Proceeds through a cyclohexanone/cyclohexylimine intermediate. unizar.es | Applicable to various primary amines. unizar.es | Water and potentially hydrogenated side products. unizar.es |
Uranyl Photoredox Catalysis for Carbon-Nitrogen Bond Activation and Phenol Formation from Anilines
The conversion of anilines to phenols represents a significant challenge due to the high bond dissociation energy of the C-N bond. eurekalert.orgfrancis-press.com However, recent research has demonstrated the remarkable potential of uranyl photoredox catalysis to facilitate this transformation under mild, ambient conditions. eurekalert.orgfrancis-press.comoup.comoup.compubcard.netresearchgate.netmendeley.com
This innovative method utilizes a uranyl catalyst, such as uranyl nitrate (B79036) hexahydrate, which becomes a potent oxidizing agent upon irradiation with visible light (e.g., blue LEDs). eurekalert.orgfrancis-press.comrsc.orgacs.org The excited uranyl species initiates a single-electron transfer (SET) process with a protonated aniline, leading to the formation of a radical cation of the aniline. eurekalert.orgoup.comoup.com This radical cation then undergoes an oxygen atom transfer (OAT) with a uranyl peroxide species, which is generated from the photocatalyzed splitting of water. eurekalert.orgoup.comoup.com This process results in the cleavage of the C-N bond and the formation of the corresponding phenol, with the amino group being released as an ammonium (B1175870) salt. eurekalert.orgoup.com
This uranyl-photocatalyzed hydrolysis has been successfully applied to a wide range of substrates, including over 40 protogenetic anilines, as well as N-substituted anilines and complex aniline-containing natural products and pharmaceuticals. eurekalert.orgoup.comoup.compubcard.netresearchgate.net The reaction proceeds in an ambient environment, using water as the oxygen source. eurekalert.orgoup.com The potential for industrial application is highlighted by the efficiency of this process in a flow setup. oup.comoup.com
Mechanistic studies, including radical trapping experiments, Stern-Volmer analysis, and isotopic labeling (¹⁸O and ¹⁵N), have provided strong evidence for the proposed pathway involving an SET and OAT synergy. eurekalert.orgoup.comoup.com
Industrial-Scale Processes for Aniline Production from Phenol
The production of aniline from phenol on an industrial scale is a significant chemical process, with aniline serving as a crucial intermediate for numerous products. chemengproj.irscribd.comintratec.usscribd.comintratec.us The primary industrial method involves the vapor-phase amination of phenol with ammonia (B1221849). uc.pt
This process is typically carried out in a fixed-bed reactor containing a silica-alumina catalyst. uc.pt The reaction is conducted at elevated temperatures, generally in the range of 200-600°C. google.com To drive the reversible reaction towards the product side and to suppress the formation of byproducts, a large excess of ammonia is used. uc.pt The feedstock for this process requires high purity, with phenol purity typically at 93% or higher and ammonia purity exceeding 99%. chemengproj.ir
Feedstock Preparation and Mixing: Phenol and ammonia are mixed in the appropriate stoichiometric proportions. chemengproj.ir
Reaction: The mixture is passed through the reactor under optimized temperature and pressure conditions to convert phenol and ammonia into aniline and water. chemengproj.ir
Separation: The aniline product is separated from water and unreacted ammonia. This is often achieved through distillation and liquid-liquid extraction. chemengproj.ir
Purification: The crude aniline is purified to meet the required specifications (typically >99% purity) using techniques such as distillation, crystallization, or adsorption. chemengproj.ir
An alternative approach described involves the use of aluminum nitride in conjunction with ammonia or an amine at high temperatures (200-600°C) to produce aromatic amines from phenols. google.com
Synthesis and Derivatization of Aminophenol Compounds
Aminophenols are bifunctional compounds that serve as versatile building blocks in organic synthesis. The ability to selectively functionalize either the amino or the hydroxyl group is crucial for their application in the synthesis of more complex molecules.
Regioselective Synthesis of Ortho-, Meta-, and Para-Aminophenols
The regioselective synthesis of aminophenol isomers is of great importance as their properties and applications can vary significantly.
Ortho-Aminophenols: A novel, transition-metal-free approach for the synthesis of sterically hindered o-aminophenols involves the formal insertion of arynes into hydroxyindolinones. duke.eduacs.orgnih.gov This reaction proceeds through the addition of a hydroxyindolinone to an in situ generated aryne, followed by a chemo- and regioselective rsc.orgchemengproj.ir-rearrangement to yield the desired o-aminophenol. duke.eduacs.orgnih.gov Another method involves the reaction of N-(substituted-aryl) nitrones with chlorinating agents like trichloroacetyl chloride or oxalyl chloride, which can lead to regiospecific ortho-hydroxylation to produce 5-substituted-2-aminophenols. gavinpublishers.com The reaction of o-aminophenols with α-oxodithioesters in the presence of an acid catalyst can be used to synthesize 2-acylbenzoxazoles. organic-chemistry.orgthieme-connect.com
Para-Aminophenols: The synthesis of p-aminophenols can be achieved through the Bamberger rearrangement of N-arylhydroxylamines in the presence of aqueous sulfuric acid. pku.edu.cn However, the use of strong acids can limit the substrate scope. pku.edu.cn A more recent development is a selenium-catalyzed para-hydroxylation of N-arylhydroxylamines, which proceeds via a two-step consecutive rsc.orgresearchgate.net-rearrangement. pku.edu.cn An umpolung strategy for the para-C-H functionalization of arylhydroxylamines has also been reported, using fluorosulfuryl imidazolium (B1220033) triflates to react with O- and S-nucleophiles, yielding para-functionalized anilides with excellent selectivity. pku.edu.cn
Selective O- and N-Alkylation Methodologies for Aminophenols
The selective alkylation of the hydroxyl or amino group in aminophenols is a common and important transformation. Direct alkylation often leads to a mixture of O- and N-alkylated products, necessitating the use of protecting group strategies or selective reaction conditions. umich.edu
Selective O-Alkylation: A reliable method for the selective O-alkylation of aminophenols involves a three-step sequence:
Protection of the amino group: The amino group is protected, for instance, by condensation with benzaldehyde (B42025) to form a Schiff base (phenylmethyleneaminophenol). umich.eduresearchgate.net
Alkylation of the hydroxyl group: The protected aminophenol is then alkylated on the hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate. umich.eduresearchgate.net
Deprotection: The protecting group is subsequently removed by hydrolysis, for example, with hydrochloric acid, to yield the desired O-alkylated aminophenol (alkoxyaniline). umich.eduresearchgate.net
Selective N-Alkylation: Selective N-alkylation can be achieved through a one-pot reductive amination procedure. umich.eduresearchgate.net This involves the condensation of the aminophenol with an aldehyde to form an imine intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) to give the N-alkylated aminophenol. umich.eduresearchgate.net This method provides good to excellent yields for a variety of aminophenols and aldehydes. umich.edu Another approach for mono-N-alkylation involves reacting the aminophenol with an aldehyde, followed by reaction with a dialkyl sulfate (B86663), and subsequent hydrolysis to yield the N-monoalkyl derivative with good selectivity. google.com Organocatalytic methods have also been developed for the atroposelective N-alkylation of biaryl amino phenols. rsc.org
Table 2: Summary of Selective Alkylation Strategies for Aminophenols
| Alkylation Type | Method | Reagents | Key Features |
|---|
| O-Alkylation | Protection-Alkylation-Deprotection | 1. Benzaldehyde (protection) 2. Alkyl halide, K₂CO₃ (alkylation) 3. HCl (hydrolysis) umich.eduresearchgate.net | Provides high selectivity for O-alkylation. umich.edu | | N-Alkylation | Reductive Amination (one-pot) | Aldehyde, Sodium borohydride umich.eduresearchgate.net | Efficient one-pot procedure with good to excellent yields. umich.edu | | N-Alkylation | Multi-step sequence | Aldehyde, Dialkyl sulfate, Hydrolysis google.com | Good selectivity for mono-N-alkylation. google.com | | N-Alkylation | Organocatalytic Atroposelective Alkylation | Organocatalyst | Enables synthesis of chiral biaryl amino phenols. rsc.org |
Construction of Complex Structures Incorporating Aniline and Phenol Functionalities
Synthesis of Phenol and Aniline-Based Macromonomers
Macromonomers containing both hindered phenol and aromatic amine functionalities are valuable as oxidative stabilizers for a variety of organic materials, including polymers, paints, and lubricants. google.comwipo.int An improved, highly efficient, and economical process for the synthesis of these macromonomers and their corresponding polymers has been developed. google.comwipo.int This method is advantageous as it can be performed without the use of expensive catalysts and is scalable for industrial production. wipo.int
In a different approach, the chemical copolymerization of aniline and phenol in an acidic medium using an oxidant like ammonium pyrosulfate produces poly(aniline-co-phenol). iaea.orgjcsp.org.pk This copolymerization is a key method for enhancing the properties of polyaniline. iaea.org The resulting poly(aniline-co-phenol) is a dark, greenish-black powder that exhibits greater solubility in solvents like THF and acetonitrile (B52724) compared to polyaniline. jcsp.org.pk
Furthermore, monofunctional benzoxazine (B1645224) monomers can be synthesized through the condensation reaction of a methylol-phenol, aniline, and paraformaldehyde. acs.org These monomers serve as precursors for polybenzoxazines, a class of phenolic resins with excellent properties. The presence of a methylol group on the phenol ring has been shown to accelerate the ring-opening polymerization of the benzoxazine monomer. acs.org Enzymatic methods, using horseradish peroxidase on a Langmuir trough, have also been employed to polymerize derivatized phenol and aniline compounds, yielding polymers with good thermal stability. dtic.mil
| Synthetic Method | Monomers/Precursors | Resulting Structure | Key Features |
|---|---|---|---|
| Catalyst-Free Synthesis | Aromatic amine, Hindered phenol | Antioxidant Macromonomers | Economical, scalable, catalyst-free. google.comwipo.int |
| Chemical Oxidative Copolymerization | Aniline, Phenol, Ammonium pyrosulfate | Poly(aniline-co-phenol) | Improves solubility and properties over polyaniline. iaea.orgjcsp.org.pk |
| Condensation Reaction | Methylol-phenol, Aniline, Paraformaldehyde | Benzoxazine Monomers | Precursors to high-performance polybenzoxazine resins. acs.org |
| Enzymatic Polymerization | Derivatized Phenols and Anilines, Horseradish Peroxidase | Polymers with good thermal stability. | Green chemistry approach, overcomes processing issues. dtic.mil |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Insights into Aniline-Phenol Interconversions
The direct conversion of phenols to anilines represents a highly atom-economical and desirable transformation, particularly given the abundance of phenols in biorenewable feedstocks like lignin (B12514952). nih.gov Recent advancements have focused on radical-mediated and catalytic approaches to achieve this conversion under increasingly mild conditions.
A novel approach for the formal synthesis of anilines from phenols involves a deoxygenative N-centered radical substitution. nih.govscispace.com This radical-mediated conversion utilizes unfunctionalized hydroxamic acids as the source for the N-centered radical. nih.gov The mechanism is believed to proceed through the generation of an amidoxyl radical, initiated by a radical initiator, followed by an oxygen atom transfer to a phosphite (B83602) reagent, such as triethyl phosphite. scispace.com
The key steps in this proposed pathway are:
Radical Initiation: A radical initiator, like dilauroyl peroxide, generates initial radical species.
Amidyl Radical Formation: These radicals react with a hydroxamic acid derivative of the starting phenol (B47542), leading to the formation of an amidoxyl radical.
Oxygen Atom Transfer: Triethyl phosphite facilitates an O-atom transfer, converting the amidoxyl radical into a key N-centered radical intermediate. nih.govscispace.com
Arene Addition and Rearrangement: The N-centered radical undergoes an addition to the aromatic ring, followed by a rearrangement to yield the corresponding N-aryl amide.
Hydrolysis: The resulting amide can then be hydrolyzed to furnish the final aniline (B41778) product.
This method is notable for its mild conditions and tolerance of a wide range of steric and electronic variations on the phenol substrate. scispace.com It provides a multi-step, yet efficient, route from phenols to anilines without the need for intermediate chromatographic purifications. scispace.com
Table 1: Key Features of Deoxygenative N-Centered Radical Substitution
| Feature | Description | Source |
| Radical Source | Unfunctionalized hydroxamic acids | nih.gov |
| O-Atom Transfer Reagent | Triethyl phosphite | nih.govscispace.com |
| Key Intermediate | Amidyl and N-centered radicals | scispace.com |
| Applicability | Tolerates diverse sterically and electronically varied phenols | scispace.com |
| Process Efficiency | Allows for multi-step synthesis to aniline hydrochloride with high overall yield and no required chromatographic purification | scispace.com |
Single-Electron Transfer and Oxygen Atom Transfer in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, primarily operating through single-electron transfer (SET) mechanisms. sigmaaldrich.com In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as either an oxidant or a reductant to initiate a chemical transformation. The spontaneity of the SET process can be predicted from the Gibbs free energy of the photoinduced electron transfer. sigmaaldrich.com
While direct photoredox-catalyzed conversion of phenol to aniline is a developing area, the principles of SET are crucial. In related systems, organic photocatalysts like acridinium salts have been used to oxidize aryl ethers. strath.ac.uk This oxidation facilitates deprotonation at the α-carbon, generating an α-aryloxyalkyl radical which can then be trapped by an electron-poor alkene. strath.ac.uk This highlights the potential for generating radical intermediates from phenol derivatives under photoredox conditions.
The SET mechanism can be classified into two main quenching cycles:
Oxidative Quenching: The excited photocatalyst accepts an electron from a substrate, becoming reduced.
Reductive Quenching: The excited photocatalyst donates an electron to a substrate, becoming oxidized. sigmaaldrich.com
The generation of nitrogen-centered radicals, essential for amination reactions, can also be achieved through photoredox catalysis from various N-X bonded precursors (where X can be Cl, N, O, S, or H). nih.gov This opens up avenues for future research into direct photocatalytic amination of phenols via SET pathways.
Catalytic ammonolysis provides a direct route to synthesize aniline from phenol by reacting it with ammonia (B1221849), often in the vapor phase over a solid heterogeneous catalyst. researchgate.netyoutube.com One established industrial method is the Halcon/Scientific Design process, which operates at high temperature (425 °C) and pressure (200 bar). researchgate.net Another approach involves reacting phenol with ammonia at 300°C in the presence of anhydrous zinc chloride, which results in dehydration to form aniline. youtube.com
More recent developments have focused on transition metal catalysis under milder, liquid-phase conditions. Rhodium(III) catalysts, for example, facilitate a redox-neutral amination of phenols with amines, producing water as the only byproduct. organic-chemistry.org The proposed mechanism for this arenophilic rhodium catalyst involves:
π-Coordination: The Rh(III) catalyst coordinates to the phenol ring.
Keto-Enol Tautomerization: This coordination facilitates the inherently difficult tautomerization of the phenol to its keto form.
Dehydrative Condensation: The keto tautomer undergoes condensation with an amine.
Product Formation: Tautomerization and dissociation of the resulting iminium intermediate yield the aniline product. organic-chemistry.org
Another innovative approach uses a Pd/MgO catalyst with cyclohexanone (B45756) as an inducer, eliminating the need for external hydrogen. acs.org In this system, cyclohexanone reacts with ammonia to form an imine, which then dehydrogenates to produce aniline and in-situ hydrogen species. These hydrogen species then facilitate the hydrogenation of phenol to cyclohexanone, creating a self-sustaining cycle that enhances aniline selectivity. acs.org
Table 2: Comparison of Catalytic Ammonolysis Methods
| Method | Catalyst / Conditions | Key Mechanistic Feature | Source |
| Halcon Process | Solid heterogeneous catalyst, 425°C, 200 bar | Vapor-phase direct amination | researchgate.net |
| Anhydrous ZnCl₂ | ZnCl₂, 300°C | Dehydration reaction | youtube.com |
| Rhodium Catalysis | [Cp*RhCl₂]₂ | π-coordination and facilitation of keto-enol tautomerization | organic-chemistry.org |
| Palladium Catalysis | Pd/MgO with cyclohexanone inducer | In-situ generation of hydrogen species | acs.org |
Mechanisms of Oxidation and Degradation in Aniline and Phenol Systems
The oxidation and degradation of aniline and phenol are critical processes, particularly in the context of wastewater treatment and environmental remediation. These transformations often involve highly reactive radical species.
Advanced Oxidation Processes (AOPs) are designed to mineralize recalcitrant organic pollutants like phenol into carbon dioxide and water. mdpi.comresearchgate.net These processes rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.nethku.hknih.gov ROS can be generated through various means, including UV irradiation combined with hydrogen peroxide (H₂O₂), ozone (O₃), or photocatalysts like titanium dioxide (TiO₂). mdpi.comresearchgate.net
The general mechanism involves the attack of ROS on the aromatic ring. In photocatalytic systems using TiO₂, for instance, UV irradiation excites the catalyst, leading to the formation of electron-hole pairs. These pairs react with water and dissolved oxygen to produce hydroxyl radicals and superoxide radicals (•O₂⁻), which then attack the phenol molecule. mdpi.com The strong and non-specific oxidizing power of these radicals leads to the breakdown of the aromatic structure, forming intermediates that are further oxidized. hku.hknih.gov
Commonly involved ROS in AOPs include:
Radical Species: Hydroxyl radical (•OH), Superoxide radical (•O₂⁻), Sulfate (B86663) radical (SO₄•⁻) nih.govx-mol.net
Non-Radical Species: Singlet oxygen (¹O₂), Hydrogen peroxide (H₂O₂) nih.govx-mol.net
Electrochemical (EC) oxidation is another effective method for degrading phenol and aniline. The mechanism of phenol degradation is generally understood to begin with an electron transfer at the anode surface, leading to the formation of a phenoxy radical. hku.hk This initial step is pH-dependent and irreversible. uc.pt
Following its generation, the phenoxy radical can undergo several reactions, including:
Radical-radical coupling to form dimers and polymers.
Further oxidation to cations. hku.hk
Hydrolysis at the ortho- and para-positions, leading to the formation of catechol and hydroquinone (B1673460). uc.pt
These intermediates, such as benzoquinone, are then further oxidized. hku.hk The type of anode material significantly impacts the efficiency and pathway of degradation. For example, a Ti/SnO₂-Sb anode can effectively mineralize phenol, likely through the generation of hydroxyl radicals from water electrolysis on the anode surface, whereas other anodes like Pt may lead to the accumulation of intermediates. hku.hk
Similarly, the electrochemical oxidation of aniline involves the formation of radical cations, which can then couple to form dimers and other products. nih.govnih.gov The specific pathways and resulting products depend on the structure of the aniline derivative and the electrochemical conditions. nih.govnih.gov
Biodegradation Pathways and Identification of Intermediates in Aqueous Environments
The biodegradation of aniline and phenol in aqueous environments is a critical process for the natural attenuation of these compounds. The pathways are primarily mediated by microorganisms and involve a series of enzymatic reactions. While aniline and phenol are distinct molecules, their aerobic biodegradation pathways often converge to a common intermediate, catechol, before the aromatic ring is cleaved and the resulting products are funneled into central metabolic pathways.
Under aerobic conditions, the principal biodegradation pathway for aniline involves an initial oxidative deamination to form catechol. This transformation is a multi-step process catalyzed by enzymes such as aniline dioxygenase. Once catechol is formed, it is a central intermediate that can be further metabolized through ortho- or meta-cleavage pathways. In the ortho-cleavage pathway, catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups to form cis,cis-muconic acid. Subsequent enzymatic reactions convert cis,cis-muconic acid through intermediates like muconolactone, and eventually to succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle.
Phenol, under aerobic conditions, is typically hydroxylated to form catechol by phenol hydroxylase. From this point, the degradation pathway is identical to that of aniline, proceeding through the ortho- or meta-cleavage of catechol.
Anaerobic biodegradation of aniline and phenol follows different initial pathways due to the absence of oxygen as an electron acceptor. The anaerobic degradation of phenol can proceed through an initial carboxylation to 4-hydroxybenzoate, which is then dehydroxylated to benzoate and further degraded. For aniline under anaerobic conditions, a proposed pathway involves an initial phosphorylation to phenylphosphoamidate, which is then carboxylated to 4-aminobenzoate. This intermediate is subsequently dearomatized and cleaved.
The primary intermediates in the aerobic biodegradation of aniline and phenol in aqueous environments are central to understanding their environmental fate.
| Intermediate Compound | Biodegradation Pathway | Parent Compound(s) |
| Catechol | Aerobic | Aniline, Phenol |
| cis,cis-Muconic acid | Aerobic (ortho-cleavage) | Aniline, Phenol |
| 2-Hydroxymuconic semialdehyde | Aerobic (meta-cleavage) | Aniline, Phenol |
| 4-Hydroxybenzoate | Anaerobic | Phenol |
| 4-Aminobenzoate | Anaerobic | Aniline |
Polymerization Kinetics and Mechanisms of Aniline-Phenol Copolymers
The copolymerization of aniline and phenol can be induced through both electrochemical and chemical oxidative methods. These processes result in the formation of copolymers with unique properties, distinct from the homopolymers of either aniline or phenol. The kinetics and mechanisms of these copolymerization reactions are influenced by a variety of factors, including the reaction conditions and the nature of the monomers.
Electro-Oxidation Induced Copolymerization Mechanisms
Electrochemical copolymerization of aniline and phenol is an effective method for the synthesis of copolymer films on electrode surfaces. The process is initiated by the anodic oxidation of the monomers to form reactive radical cations. The formation of these aniline cation radicals is generally considered to be the rate-determining step in the electropolymerization of aniline.
The mechanism of electro-oxidation induced copolymerization involves the following key steps:
Monomer Oxidation: At the anode, both aniline and phenol are oxidized to their respective radical cations. The oxidation potential of aniline is typically lower than that of phenol, suggesting that aniline may be oxidized preferentially in a mixed solution.
Radical Coupling: The generated radical cations can then undergo coupling reactions. This can involve the coupling of two aniline radical cations (homo-propagation), two phenol radical cations (homo-propagation), or, crucially for copolymer formation, the coupling of an aniline radical cation with a phenol radical cation (cross-propagation).
Chain Propagation: The resulting dimers and oligomers can be further oxidized and continue to react with monomer radical cations, leading to the growth of the copolymer chain.
Deposition: The growing copolymer chains eventually become insoluble in the electrolyte solution and deposit onto the electrode surface as a film.
The kinetics of the electro-copolymerization are influenced by several factors, including the applied potential, the concentration of the monomers, and the composition of the electrolyte. The ratio of aniline to phenol in the feed can significantly affect the composition and properties of the resulting copolymer.
| Parameter | Influence on Electro-Oxidation Copolymerization |
| Applied Potential | Affects the rate of monomer oxidation and the initiation of polymerization. |
| Monomer Concentration | Influences the rate of polymerization and the molecular weight of the copolymer. |
| Aniline to Phenol Ratio | Determines the composition of the resulting copolymer and its properties. |
| Electrolyte pH | Affects the oxidation potentials of the monomers and the structure of the polymer. |
Chemical Copolymerization Processes and Rate Determinants
Chemical oxidative copolymerization of aniline and phenol is typically carried out in an acidic medium using a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS). The mechanism is analogous to the electropolymerization process in that it proceeds through the formation of radical cations.
The key steps in the chemical copolymerization process are:
Initiation: The oxidizing agent initiates the reaction by oxidizing aniline and phenol monomers to their corresponding radical cations.
Propagation: The radical cations then couple to form dimers, which can be further oxidized and react with other monomers or oligomers. The propagation can occur through head-to-tail, head-to-head, and tail-to-tail linkages, leading to a complex copolymer structure. The presence of phenol introduces the possibility of C-O-C ether linkages in addition to the C-N-C and C-C linkages found in polyaniline.
Termination: The polymerization process terminates when the reactive species are consumed or deactivated.
The rate of chemical copolymerization is determined by several factors:
Nature and Concentration of the Oxidant: The oxidizing potential and concentration of the oxidant play a crucial role in the rate of initiation.
Monomer Concentrations and Ratio: The concentrations of aniline and phenol, as well as their molar ratio, directly impact the rate of polymerization and the composition of the final copolymer. Kinetic studies on the oxidative copolymerization of aniline with substituted anilines have often shown first-order kinetics with respect to the monomer concentration.
Reaction Temperature: Temperature affects the rate constants of the individual reaction steps.
Acidity of the Medium (pH): The pH of the reaction medium is a critical parameter, as it influences the protonation state of aniline and the reactivity of the intermediates.
Rate = k[Aniline]^a [Phenol]^b [Oxidant]^c
where k is the rate constant, and a, b, and c are the reaction orders with respect to aniline, phenol, and the oxidant, respectively.
Theoretical and Computational Investigations of Aniline Phenol Systems
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the fundamental properties of aniline (B41778) and phenol (B47542), explaining their reactivity and behavior in various chemical environments.
Calculation of Oxidation Potentials and Bond Dissociation Energies (BDFEs)
The oxidation of anilines and phenols, while both involving electron-rich π systems, often proceed through different mechanisms. ethz.chethz.ch Anilines typically undergo one-electron transfer reactions due to their lower aqueous oxidation potentials compared to phenols. ethz.ch For phenols, proton-coupled electron transfer (PCET) is a more common oxidation pathway. ethz.chacs.org
Computational chemistry is instrumental in determining the oxidation potentials (E_ox) and bond dissociation free energies (BDFEs) that govern these reactions. ethz.chacs.org For instance, quantum chemistry has been used to compute the aqueous oxidation potentials of various anilines and the O-H bond dissociation free energies of phenols. acs.org These computed values have shown good correlation with experimental data and can be used to predict reaction rates. ethz.chacs.org
The calculation of oxidation potentials often involves modeling the loss of an electron in the aqueous phase. acs.org Deviations between computed and experimental values can exist, but linear regression analysis can improve the accuracy of computed estimates for compounds where experimental data is unavailable. acs.org
Bond dissociation free energies for the O-H bond in phenols are critical for understanding their antioxidant activity and their reactivity in PCET reactions. ethz.chpan.olsztyn.pl These values can be calculated using thermodynamic cycles that consider both gas-phase free energies and solvation energies. ethz.ch Density functional theory (DFT) methods, such as B3LYP, have proven reliable for predicting both absolute and relative BDEs, with deviations from experimental values generally being within a few kcal/mol. pan.olsztyn.pl
Table 1: Computed Aqueous Oxidation Potentials (E_ox) and Bond Dissociation Free Energies (BDFE) for Selected Anilines and Phenols.
| Compound | Computed E_ox (V) acs.org | Experimental E_ox (V) acs.org | Computed BDFE (kcal/mol) ethz.ch |
| Aniline | 0.83 | 0.85 | - |
| 4-Methoxyaniline | 0.61 | 0.67 | - |
| 4-Chloroaniline | 0.93 | 0.98 | - |
| Phenol | - | - | 88.3 |
| 4-Methoxyphenol | - | - | 83.5 |
| 4-Chlorophenol | - | - | 87.8 |
Analysis of Pi-Orbital Charge Distributions and Resonance Contributions
The electronic character of aniline and phenol is dominated by their electron-rich π systems. ethz.chethz.ch The distribution of charge within these π-orbitals and the contribution of resonance structures are key to understanding their reactivity. In aniline, the nitrogen lone pair participates in resonance with the aromatic ring, increasing the electron density at the ortho and para positions. Similarly, in phenol, the oxygen lone pairs contribute to the π-system.
Natural Bond Order (NBO) analysis is a computational technique used to investigate interactions between orbitals and the donation of electron density. nih.gov For example, in the reaction of anilines with p-benzoquinone, NBO analysis has shown a strong interaction between the lone pair of the nitrogen atom and the π* orbital of the quinone, which is characteristic of a nucleophilic attack. nih.gov This analysis helps to explain the regioselectivity observed in such reactions. nih.gov
HOMO-LUMO Energy Gaps and Electronic Chemical Hardness
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that relate to the reactivity of a molecule. The HOMO energy (εHOMO) is associated with the ability to donate electrons, while the LUMO energy (εLUMO) relates to the ability to accept electrons. semanticscholar.orgnih.gov
The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally indicates a more reactive molecule. semanticscholar.org For aniline and phenol derivatives, the HOMO energy has been shown to be a significant descriptor in models predicting skin sensitization potential, suggesting that autoxidation or free radical binding may be involved in the mechanism. nih.govd-nb.info
From the HOMO and LUMO energies, other important reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.govphyschemres.org Chemical hardness corresponds to the resistance to change in electron distribution, and it is related to the HOMO-LUMO gap. physchemres.orgkoreascience.kr
Table 2: Calculated Quantum Chemical Descriptors for Aniline and Phenol.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) |
| Aniline | -5.21 (Calculated) | 0.78 (Calculated) | 5.99 (Calculated) | 2.995 (Calculated) |
| Phenol | -5.93 (Calculated) | 0.45 (Calculated) | 6.38 (Calculated) | 3.19 (Calculated) |
Note: The values presented are illustrative and can vary depending on the computational method and basis set used.
Density Functional Theory (DFT) Applications for Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone for elucidating the complex reaction mechanisms involving aniline and phenol. iwaponline.comnih.gov DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how reactions proceed. tsijournals.com
For instance, DFT has been employed to study the electrochemical copolymerization of aniline and phenol, optimizing the geometries of the monomers and possible dimers to understand the reaction mechanism at a molecular level. iwaponline.com In another study, DFT calculations were used to investigate the multiple roles of phenols in the degradation of aniline contaminants by sulfate (B86663) radicals. nih.gov This included studying competitive reactions, the repair of aniline radicals, and the generation of phenoxy radicals. nih.gov
DFT is also crucial for understanding the regiodivergent addition of anilines and phenolates to quinone rings. nih.gov By calculating the free energies of reaction and energy barriers for nucleophilic attack, DFT can explain why different products are formed under different reaction conditions. nih.gov
Molecular Dynamics Simulations and QM/MM Approaches for Complex Reaction Environments
While quantum mechanics is essential for describing chemical reactions, the surrounding environment, such as a solvent or a biological macromolecule, can significantly influence reactivity. Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are employed to model these complex systems. frontiersin.orgmpg.de
MD simulations can be used to study the interactions of aniline and phenol with surfaces or in solution. tandfonline.comresearchgate.net For example, MD simulations have been used to investigate the adsorption of aniline and phenol on montmorillonite (B579905) clay, revealing the important role of water molecules in the adsorption process. tandfonline.comresearchgate.net
QM/MM methods offer a powerful way to study chemical reactions in large, complex environments like enzymes or solutions. frontiersin.orgmpg.de In this approach, the reactive center (e.g., the aniline-phenol system) is treated with a high level of quantum mechanics, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. frontiersin.orgmpg.de This allows for the accurate modeling of how the environment affects the electronic structure and reactivity of the system. nih.gov QM/MM simulations have been used to calculate hydration free energies of aniline and phenol, providing insights into their behavior in aqueous solutions. mdpi.com
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. rsc.orgosti.gov These models are valuable for predicting the properties and behavior of new or untested compounds. researchgate.netescholarship.org
For aniline and phenol derivatives, QSRR models have been developed to predict various properties, including their toxicity and chromatographic retention. researchgate.netajgreenchem.comnih.gov These models often use quantum chemical descriptors, such as HOMO and LUMO energies, as well as other molecular descriptors, to build predictive relationships. imist.ma
For example, QSRR studies have been conducted on the oxidation of anilines and phenols, correlating their reaction rates with their calculated oxidation potentials. rsc.orgosti.gov These models can help in assessing the environmental fate of these compounds. ethz.ch By developing robust QSRR models, it is possible to create predictive tools that can guide the design of new molecules with desired properties or assess the potential risks of existing ones. researcher.liferesearchgate.net
Advanced Analytical Methodologies for Research Applications
Spectroscopic Techniques for Mechanistic and Structural Investigations
Spectroscopic methods are indispensable for probing the structural details and reactive pathways of aniline (B41778) and phenol (B47542). These techniques provide insights at the molecular level, crucial for understanding the fundamental chemistry of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Interactions and Derivatization Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the non-covalent interactions between aniline and phenol in solution. Perturbations in the chemical shifts (δ) of the interacting molecules provide direct evidence of molecular association and aggregation. nih.gov Specifically, one-dimensional ¹H and ¹⁵N NMR studies on cocrystals of 3,4,5-trichlorophenol (B165643) and 3,5-dichloroaniline (B42879) in deuterated chloroform (B151607) have revealed characteristic downfield shifts, indicating the formation of π-π stacked structures and robust hydrogen-bonded aggregates. nih.gov
Further insights into these intermolecular associations can be gained through other NMR parameters:
Spin-lattice relaxation times (T₁): These measurements provide information about the rotational correlation time, which is related to the size of the molecular aggregate. nih.gov
Translational diffusion coefficients (D): Determined using Diffusion Ordered Spectroscopy (DOSY), these coefficients are also proportional to molecular size and can confirm the presence of larger associated species in solution. nih.gov
Nuclear Overhauser Effect (NOE): The observation of NOEs between aniline and phenol molecules confirms that they are in close spatial proximity (within ~5 Å), which is characteristic of hydrogen bonding and other short-range interactions. nih.govnih.gov
These NMR techniques have been instrumental in establishing a sequence of events in solution where aniline and phenol molecules first associate via hydrogen bonding to form tetramers, which then stack to form octamers. nih.govnih.gov Derivatization of aniline, for instance through reactions with formaldehyde, can also be monitored by NMR to characterize the resulting products. rhhz.net In the study of aniline C-H borylation, ¹H NMR has been used to show that N-methylaniline is fully converted to an N-borylated intermediate before C-H borylation occurs, providing crucial mechanistic details. msu.edu
Interactive Table: NMR Parameters for Aniline-Phenol Interaction Studies
| NMR Parameter | Information Gained | Relevance to Aniline-Phenol Systems |
| Chemical Shift (δ) | Electronic environment of nuclei | Detects changes upon hydrogen bonding and π-π stacking. nih.govnih.gov |
| Spin-Lattice Relaxation (T₁) | Molecular size and dynamics | Characterizes the formation of larger aggregates. nih.gov |
| Diffusion Coefficient (D) | Molecular size | Confirms the presence of associated species like tetramers and octamers. nih.gov |
| Nuclear Overhauser Effect (NOE) | Interatomic distances (<5 Å) | Provides direct evidence of close proximity due to hydrogen bonding. nih.govnih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for monitoring the progress of reactions involving aniline and phenol and for identifying key functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups during a reaction. For example, in the synthesis of 2-((phenylimino)methyl)phenol from salicylaldehyde (B1680747) and aniline, and its subsequent reduction, IR spectroscopy was used to monitor the disappearance of the C=N double bond and the appearance of the C-N single bond. tandfonline.com This technique can be performed in situ using a liquid cell, allowing for continuous monitoring of the reaction medium. tandfonline.com Cryogenic messenger IR ion spectroscopy has been employed to identify the aromatic ground state molecular ions of phenol and aniline. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable method for studying the kinetics of reactions, such as the copolymerization of aniline and phenol. jcsp.org.pkiaea.org By monitoring the change in absorbance over time, the reaction rate and order can be determined. jcsp.org.pkiaea.org For the chemical copolymerization of aniline and phenol in an acidic medium, both UV-Vis and HPLC methods indicated a zero-order reaction. jcsp.org.pkiaea.org UV-Vis spectroscopy is also used for functional group analysis. Aniline exhibits a primary absorption band around 230 nm and a secondary band near 285 nm, corresponding to π-π* transitions of the benzene (B151609) ring. researchgate.net The attachment of functional groups, known as auxochromes (e.g., -OH, -NH2), to the benzene ring (a chromophore) can shift the absorption maxima to longer wavelengths (bathochromic or red shift). mvpsvktcollege.ac.inuomustansiriyah.edu.iq For instance, the λmax of benzene is 255 nm, while for phenol it is 270 nm, and for aniline, it is 280 nm. uomustansiriyah.edu.iq
Interactive Table: Spectroscopic Monitoring of Aniline-Phenol Reactions
| Technique | Application | Key Findings |
| Infrared (IR) Spectroscopy | Reaction Monitoring | In-situ monitoring of the reduction of an imine derived from aniline and salicylaldehyde. tandfonline.com |
| Functional Group Analysis | Identification of C=N and C-N bonds. tandfonline.com | |
| Structural Elucidation | Characterization of ground state molecular ions of aniline and phenol. researchgate.netresearchgate.net | |
| UV-Vis Spectroscopy | Reaction Kinetics | Determined the copolymerization of aniline and phenol to be a zero-order reaction. jcsp.org.pkiaea.org |
| Functional Group Analysis | Observed characteristic π-π* transitions and auxochromic shifts in aniline and phenol derivatives. researchgate.netuomustansiriyah.edu.iq |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to identify and characterize reaction intermediates and final products in aniline-phenol systems. By providing the mass-to-charge ratio (m/z) of ions, MS allows for the determination of molecular weights and the elucidation of fragmentation patterns, which can help in structural assignment.
In the synthesis of benzoxazine (B1645224) from phenol, aniline, and formaldehyde, electrospray ionization mass spectrometry (ESI-MS) was coupled with infrared multiple photon dissociation (IRMPD) spectroscopy to directly observe and characterize iminium-based reaction intermediates. acs.org This powerful combination confirmed the reaction mechanism and identified four distinct intermediates. acs.org Similarly, studies on the gas-phase reactions of phenol and aniline have utilized cryogenic messenger ion spectroscopy and other MS techniques to identify short-lived tautomeric molecular ions and their fragmentation products. uni-koeln.deuni-koeln.de For instance, the common fragment ion at m/z 66, formed from both phenol and aniline upon electron ionization, was identified as the cyclopentadiene (B3395910) radical cation. researchgate.netuni-koeln.de
The products of reactions such as the palladium-catalyzed reductive coupling of phenols with anilines are often identified using MS techniques in conjunction with chromatography. nih.gov Furthermore, MS is crucial in studying the synthesis of various derivatives, such as in the microwave-assisted green synthesis of anilines and phenols, where it is used alongside NMR for product characterization. tandfonline.com
Chromatographic Separations for Complex Mixtures
Chromatographic techniques are essential for separating the components of complex mixtures that often result from reactions involving aniline and phenol. This separation is a critical step before identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis of Copolymerization
High-Performance Liquid Chromatography (HPLC) is a robust method for both the separation of reaction components and the study of reaction kinetics. In the investigation of the copolymerization of aniline and phenol, HPLC was used to track the concentrations of the reactants over time. jcsp.org.pkiaea.org This allowed for the determination of the reaction order, which was found to be zero-order, corroborating the results from UV-Vis spectroscopy. jcsp.org.pkiaea.org HPLC has also been employed to study the kinetics of polymerization of other related compounds, such as m-aminophenol. chemrj.org In the study of benzoxazine synthesis from phenol, aniline, and formaldehyde, HPLC was used to separate the crude products, revealing at least nine different components, which were then further characterized. rhhz.net
Interactive Table: HPLC Analysis of Aniline-Phenol Copolymerization
| Parameter | Method | Result | Citation |
| Reactant Concentration | HPLC | Monitored over time | jcsp.org.pkiaea.org |
| Reaction Order | Differential Method | Zero-order | jcsp.org.pkiaea.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Transformation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile organic compounds, making it well-suited for studying the environmental transformation products of aniline and phenol. mdpi.com GC separates the components of a mixture, which are then introduced into the mass spectrometer for identification.
This technique has been used to identify the products formed during the photochemical conversion of aniline, which can include polyaniline, phenol, and benzoquinone. mdpi.com In studies of the environmental fate of aniline-based compounds, GC-MS is a key analytical tool for identifying degradation products. gla.ac.uk For example, in the analysis of phenol amination products, the components are identified by GC-MS or by comparison with reference compounds. unizar.es The analysis of aniline in soil samples is also effectively carried out using GC-MS after an extraction step. mdpi.com
Electrochemical Techniques for Reactivity and Reductive/Oxidative Studies
Electrochemical methods, such as cyclic and square wave voltammetry, are pivotal in investigating the thermodynamics and kinetics of aniline and phenol oxidation. rsc.orgrsc.orgnih.gov These techniques are used to determine oxidation potentials, which are crucial for understanding the reactivity of these compounds. nih.govosti.govresearchgate.net Studies involving the electrochemical oxidation of aniline and phenol have revealed that these compounds undergo multi-step electron-transfer reactions, which can lead to the formation of intermediates like p-aminodiphenylamine and benzidine (B372746) from aniline. iwaponline.com
Research into the coupled electrochemical treatment of aniline and phenol in aqueous solutions has demonstrated a synergistic effect on their removal. iwaponline.com Specifically, the presence of aniline can accelerate the electrochemical oxidation and removal rate of phenol when compared to the electrolysis of a phenol solution alone. iwaponline.com For instance, in one study, a 7-hour electrolysis of a mixed solution of aniline (5.5 g/L) and phenol (15.4 g/L) resulted in a phenol removal ratio of 78%, a mark that would have taken over 14 hours to achieve with individual electrolysis under the same current. iwaponline.com This enhanced reactivity is attributed to an electrochemical oxidation-induced copolymerization. iwaponline.com
According to molecular orbital theory, the initial oxidation forms dimers. iwaponline.com Aniline-phenol and aniline-aniline dimers are more susceptible to further oxidation and subsequent polymer chain growth than phenol-phenol dimers. iwaponline.com This mechanism supports the observation that aniline facilitates the faster electrolysis of phenol in mixed solutions. iwaponline.com The process ultimately leads to the efficient precipitation of the organic compounds as insoluble copolymers, which can be easily separated. iwaponline.comresearchgate.net This electrochemical copolymerization approach avoids the complete mineralization of the pollutants to CO2, thereby significantly improving removal efficiency and lowering energy consumption. iwaponline.com
Table 1: Comparative Removal Efficiency of Aniline and Phenol via Electrochemical Treatment
| Treatment Method | Compound | Initial Concentration (g/L) | Electrolysis Time (h) | Removal Ratio (%) | Source |
|---|---|---|---|---|---|
| Individual Electrolysis | Aniline | 5.5 | 2.0 | 84 | iwaponline.com |
| Individual Electrolysis | Phenol | 15.4 | 8.5 | 70 | iwaponline.com |
| Coupled Electrolysis (Mixed Solution) | Aniline | 5.5 | 7.0 | >96 | iwaponline.com |
| Phenol | 15.4 | 78 |
X-ray Crystallography for Solid-State Structures and Supramolecular Recognition
X-ray crystallography is an indispensable tool for the definitive determination of the solid-state structures of aniline-phenol complexes and for understanding the principles of their supramolecular recognition. nih.govnih.gov Research in crystal engineering has focused on aniline-phenol recognition in 1:1 cocrystals, revealing highly predictable and transferable interaction patterns known as supramolecular synthons. nih.govnih.govresearchgate.net
A primary and robust recognition pattern observed in these cocrystals is a closed, cyclic hydrogen-bonded tetramer, denoted as [⋯O—H⋯N—H⋯]2. nih.govresearchgate.net This synthon is formed by two aniline molecules and two phenol molecules linked by four hydrogen bonds (two O—H···N and two N—H···O). nih.goviucr.org In the crystal structure of the aniline-2,4,5-trichlorophenol complex, for example, the O—H···N bond length is 2.78 Å and the N—H···O bond length is 3.13 Å. iucr.org
Further investigation into cocrystals formed between trichlorophenols and various halogenated anilines has identified a more extensive and stable supramolecular assembly. nih.gov This structure, termed a Long-Range Synthon Aufbau Module (LSAM), is an extended octamer built from the association of two of the primary hydrogen-bonded tetramers, which are further stabilized by π–π stacking interactions. nih.govnih.gov The consistent observation of the LSAM across numerous cocrystals highlights its stability and transferability, making it a powerful concept in crystal design. nih.gov This modularity allows for the reliable prediction of at least two of the short cell axes in the resulting crystal structures, one dictated by the hydrogen-bonded tetramer and the other by the π–π stacking interactions. nih.govnih.gov
Table 2: Selected Crystallographic Data for Aniline-Phenol Cocrystals
| Phenol Component | Aniline Component | Crystal System | Space Group | Unit Cell Parameters | Source |
|---|---|---|---|---|---|
| 3,4,5-Trichlorophenol | 3-Chloroaniline | Monoclinic | P2₁/c | a=8.641 Å, b=17.708 Å, c=8.618 Å, β=101.99° | iucr.org |
| 3,4,5-Trichlorophenol | 3,5-Dichloroaniline | Monoclinic | P2₁/n | a=8.636 Å, b=22.316 Å, c=7.411 Å, β=93.66° | iucr.org |
| 2,3,4-Trichlorophenol | 4-Chloroaniline | Monoclinic | P2₁/c | a=8.694 Å, b=22.147 Å, c=7.202 Å, β=96.11° | iucr.org |
| 2,3,4-Trichlorophenol | 3,5-Dichloroaniline | Monoclinic | P2₁/c | a=8.583 Å, b=22.463 Å, c=7.391 Å, β=93.58° | iucr.org |
| Aniline | 2,4,5-Trichlorophenol | Monoclinic | P2₁/c | a=8.615 Å, b=8.596 Å, c=17.624 Å, β=102.26° | iucr.org |
Applications in Materials Science and Environmental Chemical Engineering
Polymeric Materials and Copolymers Incorporating Aniline (B41778) and Phenol (B47542) Moieties
The copolymerization of aniline and phenol, along with the use of their derivatives, allows for the creation of polymers with tailored functionalities for a variety of applications, including stabilization and enhanced performance.
Copolymers of aniline and phenol, known as poly(aniline-co-phenol), can be synthesized through both chemical and electrochemical methods. jcsp.org.pk Chemical copolymerization has been performed at room temperature in an acidic medium using an oxidizing agent like ammonium (B1175870) pyrosulfate. jcsp.org.pk This method yields a dark greenish-black powder that is insoluble in many common solvents and melts at high temperatures (>300°C) with dissociation. jcsp.org.pk The co-polymerization of polyaniline is a key method for enhancing its electrical activity and thermal stability. jcsp.org.pkiaea.org
Electrochemical copolymerization is another significant route for synthesizing these copolymers. jcsp.org.pkresearchgate.net For instance, poly(PHE-co-ANI) has been synthesized on a platinum electrode in acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting electrolyte. researchgate.net This process can be monitored using cyclic voltammetry. researchgate.net The resulting copolymers can be characterized by various spectroscopic methods (UV-Vis, IR, 1H NMR, and 13C NMR) and their surface morphology can be studied using scanning electron microscopy. researchgate.net Research has shown that electrochemical copolymerization of phenol and aniline can be achieved on 304 stainless steel anodes in a neutral aqueous solution containing Na2SO4. researchgate.net
The properties of poly(aniline-co-phenol) are influenced by its composition and synthesis method. Thermal analysis has revealed that the thermal decomposition of a chemically synthesized poly(aniline-co-phenol) occurs in six steps, with a high glass transition temperature (Tg) of 863.89 °C and a melting transition temperature of 877.80 °C. jcsp.org.pkiaea.org Kinetic studies of the copolymer formation have indicated that the reaction follows zero-order kinetics. jcsp.org.pkiaea.org
| Property | Description/Value | Reference |
|---|---|---|
| Appearance | Dark greenish-black powder | jcsp.org.pk |
| Melting Point | >300°C (with dissociation) | jcsp.org.pk |
| Glass Transition Temperature (Tg) | 863.89 °C | jcsp.org.pkiaea.org |
| Melting Transition Temperature | 877.80 °C | jcsp.org.pkiaea.org |
| Formation Kinetics | Zero-order reaction | jcsp.org.pkiaea.org |
Polymer degradation, caused by factors like heat, oxygen, and light, can be mitigated by the addition of stabilizers. cnrs.fr Phenolic derivatives, particularly hindered phenols, are widely used as antioxidants and processing stabilizers for polymers like polyolefins. cnrs.frontosight.aid-nb.info They function by scavenging oxygen-centered radicals. cnrs.fr Similarly, certain aniline derivatives have shown effectiveness as photoprotectors.
For instance, a study on polylactide (PLA), a biodegradable polymer, investigated the photoprotective effects of N-isobornylaniline and 2-isobornylphenol. mdpi.comresearchgate.netnih.gov Both derivatives were found to protect the ester bonds within the PLA matrix from UV-C radiation. mdpi.comresearchgate.netnih.gov Interestingly, 2-isobornylphenol was more effective at a lower concentration (0.05 wt.%), while N-isobornylaniline showed optimal performance at a higher concentration (0.5 wt.%). mdpi.comresearchgate.netnih.gov Furthermore, N-isobornylaniline was found to enhance the thermal stability of PLA, increasing the onset temperature of weight loss, whereas 2-isobornylphenol had the opposite effect. mdpi.comresearchgate.netnih.gov
Hindered amine light stabilizers (HALS), often based on tetramethylpiperidine (B8510282) derivatives, are another important class of UV stabilizers. d-nb.info Multifunctional stabilizers have been synthesized by combining hindered phenols with HALS, which can offer synergistic stabilizing effects. cnrs.fr
| Stabilizer | Optimal Concentration (wt.%) | Effect on Photoprotection | Effect on Thermal Stability | Reference |
|---|---|---|---|---|
| 2-isobornylphenol | 0.05 | Effective protection of ester bonds | Reduced thermal stability | mdpi.comresearchgate.netnih.gov |
| N-isobornylaniline | 0.5 | Effective protection of ester bonds | Increased thermal stability (onset of weight loss increased by up to 8.1 °C) | mdpi.comresearchgate.netnih.gov |
The incorporation of aniline and phenol moieties into polymer architectures allows for the design of materials with advanced functionalities. mdpi.comrcin.org.pl Copolymerization of aniline with derivatives containing functional groups like carboxylic acids (e.g., anthranilic acid) can improve processing capabilities and create opportunities for post-production modification, which is crucial for applications such as biosensing. mdpi.com
Electropolymerization offers precise control over the deposition and thickness of these functional polymer films, making it suitable for creating uniform coatings on various substrates. mdpi.com The development of polymeric stabilizers, where hindered phenol groups are chemically bonded to a polymer backbone like polypropylene, offers advantages such as low mobility and volatility. acs.org This prevents the loss of the stabilizer through diffusion or extraction, which is a common issue with small-molecule additives. acs.org These polymeric stabilizers can be uniformly distributed within the polymer matrix, leading to significantly higher thermal-oxidative stability. acs.org
Furthermore, the synergistic use of dynamic covalent chemistry and supramolecular interactions (like hydrogen bonding, which is relevant to phenol and aniline structures) can be employed to construct highly ordered polymeric architectures with enhanced stability and functionality. chinesechemsoc.org For example, aniline has been used as a modulator to facilitate the growth of single-crystal three-dimensional covalent organic frameworks (COFs). chinesechemsoc.org
Environmental Remediation and Transformation Processes
Aniline and phenol are common and challenging pollutants found in industrial wastewater, particularly from industries like coke production. researchgate.netiwaponline.com Their removal is crucial due to their toxicity. nih.gov Various advanced treatment methods are being explored to efficiently degrade these contaminants.
Electrochemical methods have emerged as a promising strategy for treating wastewater containing aniline and phenol. researchgate.netiwaponline.com One effective approach is electrochemical oxidation-induced copolymerization, where both aniline and phenol are removed simultaneously from the water by forming an insoluble copolymer. researchgate.netiwaponline.com This process can achieve a high chemical oxygen demand (COD) removal ratio, up to 98%, and the resulting copolymer can be easily separated by filtration. researchgate.netiwaponline.com
Studies have shown that the coupled electrochemical treatment of aniline and phenol can be more energy-efficient than treating them individually. iwaponline.com The presence of aniline can accelerate the removal rate of phenol. iwaponline.com For example, in one study, after 7 hours of electrolysis of a mixed solution, the removal ratio of aniline was over 96%, while that of phenol reached 78%. iwaponline.com In contrast, individual electrolysis required a longer total time to achieve lower removal rates. iwaponline.com Passivation of the electrode can be a challenge during the electrochemical oxidation of phenols, but this can be mitigated in a coupled treatment system. iwaponline.com
The efficiency of electrochemical treatment can be influenced by various factors, including the initial concentrations of the pollutants and the electrochemical conditions. iwaponline.com Research has indicated that electrochemical copolymerization can proceed smoothly at specific phenolic to aniline ratios, such as 9:1 or 4:1. iwaponline.com
| Treatment Method | Pollutant(s) | Electrolysis Time | Removal Ratio | Reference |
|---|---|---|---|---|
| Individual Electrolysis | Aniline (5.5 g/L) | 2 h | 84% | iwaponline.com |
| Individual Electrolysis | Phenol (15.4 g/L) | 8.5 h | 70% | iwaponline.com |
| Coupled Electrolysis | Aniline (5.5 g/L) | 7 h | >96% | iwaponline.com |
| Phenol (15.4 g/L) | 78% |
Advanced Oxidation Processes (AOPs) are highly effective for degrading a wide range of organic pollutants, including aniline and phenol. nih.goviwaponline.com These processes are primarily based on the generation of highly reactive hydroxyl radicals (HO•), which have a strong oxidation potential. nih.gov AOPs can convert organic compounds into simpler, less toxic molecules, and in some cases, can lead to complete mineralization into carbon dioxide and water. nih.gov
Several types of AOPs have been investigated for the degradation of aniline and phenol. nih.goviwaponline.com These include Fenton and photo-Fenton processes, photocatalysis, and ozonation. nih.goviwaponline.combohrium.com The efficiency of these processes can be influenced by factors such as pH, the concentration of reagents like hydrogen peroxide (H2O2), and the presence of catalysts. nih.govnih.gov
For instance, a study on the treatment of pre-treated coke oven wastewater using a peroxide-assisted electro-oxidation process found that optimal conditions of 0.025 M H2O2 and a current density of 13.63 mA/cm² led to the removal of 71% of phenol and 40% of aniline. iwaponline.comnih.gov The pre-treatment, which converted some of the phenol to the more easily removable phenolate (B1203915) ion, contributed to the increased phenol removal efficiency. iwaponline.comnih.gov
Membrane-Based Separation and Recovery Techniques (e.g., Permeation and Chemical Desorption)
The separation and recovery of aniline and phenol from aqueous streams are critical in environmental chemical engineering, particularly for treating industrial wastewater. Membrane-based technologies have emerged as promising methods due to their small footprint, low energy consumption, and avoidance of secondary pollution. uwaterloo.caiwaponline.com Techniques such as permeation and chemical desorption (PCD) and the Membrane Aromatic Recovery System (MARS) are particularly effective. mdpi.comnih.gov
These processes often utilize nonporous, hydrophobic membranes, such as those made from silicone rubber or polydimethylsiloxane (B3030410) (PDMS). researchgate.netulisboa.ptsci-hub.se The fundamental principle involves the selective permeation of the neutral, non-ionized form of aniline or phenol through the membrane. On the other side of the membrane (the stripping or recovery side), the chemical environment is altered to ionize the permeated compound, thereby preventing its return to the feed solution and maintaining the concentration gradient that drives the separation. ulisboa.ptulisboa.pt
For aniline, a weak base, the stripping solution is acidic (e.g., containing HCl), which converts aniline to the anilinium ion. ulisboa.ptulisboa.pt Conversely, for phenol, a weak acid, the stripping solution is alkaline (e.g., containing NaOH), which deprotonates it to the phenolate ion. researchgate.netscirp.org This method, known as permeation and chemical desorption (PCD), effectively separates and recovers these compounds from aqueous solutions. researchgate.netscirp.org
Different membrane materials have been investigated to optimize performance. Poly(ether-block-amide) (PEBA) based membranes, for instance, have shown high permselectivity for polar organics like phenol and aniline. uwaterloo.ca The incorporation of materials like ZIF-71 crystals into PEBA membranes can enhance the enrichment factor by inhibiting water permeation while having a lesser effect on the permeation of the target aromatic compounds. uwaterloo.ca
Interactive Table: Performance of Membrane-Based Separation Techniques for Aniline and Phenol
This table summarizes key findings from studies on membrane-based separation of aniline and phenol.
| Technology/Membrane | Target Compound | Principle | Key Findings & Efficiency | Citations |
|---|---|---|---|---|
| MARS / Silicone Rubber | Aniline | Extraction into an acidic (HCl) stripping solution where aniline is ionized to anilinium chloride. | Recovered product contained 96.5 wt% aniline. The process maintains a driving force for mass transfer by converting aniline to a charged ion that cannot cross back through the hydrophobic membrane. | ulisboa.pt, acs.org |
| PCD / Silicone Rubber | Phenols & Anilines | Permeation of neutral molecules followed by chemical desorption (ionization) in a recovery solution (NaOH for phenols, HCl for anilines). | Permeation rates increased with alkyl chain length. The method was more effective for phenol removal than pervaporation alone. | researchgate.net, sci-hub.se |
| Pervaporation / PEBA 2533 | Phenols & Aniline | Preferential permeation of organic compounds through an organophilic membrane driven by a vacuum on the permeate side. | Both permeation flux and enrichment factor increased with rising temperature. PEBA showed high sorption uptake towards phenols. | uwaterloo.ca |
| Pervaporation / ZIF-71/PEBA MMM | Phenol & Aniline | Mixed Matrix Membrane (MMM) enhances selectivity. | Incorporation of ZIF-71 crystals significantly inhibited water permeation, leading to an increased enrichment factor for both phenol and aniline. | uwaterloo.ca |
| Membrane Extraction / PDMS | Phenol | Pertraction, combining pervaporation and extraction using an NaOH stripping solution. | PDMS exhibited high compatibility with the process under basic conditions (pH=13), achieving up to 95% phenol removal from high-concentration feeds. | sci-hub.se |
Role in Catalyst Development and Industrial Chemical Synthesis
Heterogeneous and Homogeneous Catalysis for Aniline-Phenol Interconversions
The catalytic conversion between aniline and phenol is a significant area of research, aiming to develop more efficient and sustainable synthetic routes compared to traditional multi-step processes. doubtnut.comacs.orgtestbook.com Both heterogeneous and homogeneous catalysts are employed for these transformations.
Phenol to Aniline Conversion: The direct amination of phenol to aniline is an attractive, sustainable alternative to the conventional synthesis route involving nitrobenzene (B124822) hydrogenation. acs.org
Heterogeneous Catalysis: This is the most common approach for phenol amination. The reaction can be carried out in the vapor phase over acid catalysts like alumina. google.com Commercial processes often use alumina-based catalysts derived from materials like bayerite, operating at high temperatures with an excess of ammonia (B1221849). google.com More recent developments focus on liquid-phase reactions under milder conditions. Supported palladium catalysts, such as Pd on magnesium oxide (Pd/MgO) or carbon (Pd/C), have shown significant activity. acs.orgnih.gov A key mechanistic pathway involves the initial hydrogenation of phenol to a cyclohexanone (B45756) intermediate. This ketone then reacts with an amine source (like ammonia or hydrazine) to form a cyclohexylimine, which is subsequently dehydrogenated to yield aniline. acs.orgunizar.es Using hydrazine (B178648) as both the amine and hydride source with a Pd/C catalyst allows for the direct conversion of a wide range of phenols to primary anilines under relatively mild conditions. nih.govrsc.orgresearchgate.net
Homogeneous Catalysis: While less common, homogeneous catalysts have also been developed. Rhodium complexes, for example, can catalyze the direct amination of phenols with various amines, producing water as the sole byproduct. researchgate.net The arenophilic nature of the rhodium catalyst is believed to facilitate the difficult keto-enol tautomerization of phenol, enabling subsequent dehydrative condensation with the amine. researchgate.net
Aniline to Phenol Conversion: The conversion of aniline to phenol is challenging due to the high dissociation energy of the C-N bond. eurekalert.org
Heterogeneous and Homogeneous Catalysis: Traditionally, this conversion involves diazotization of aniline followed by hydrolysis, which is not a direct catalytic process. testbook.com A novel and direct catalytic method employs uranyl photoredox catalysis. eurekalert.orgoup.comresearchgate.net This process uses a uranyl catalyst excited by blue light, which facilitates a single-electron transfer from a protonated aniline molecule. oup.comnih.gov This is followed by an oxygen atom transfer from a uranyl peroxide species, which originates from water-splitting, to the aniline radical cation, ultimately forming phenol and releasing the amino group as an ammonium salt. eurekalert.orgoup.com This reaction can convert a wide variety of anilines, including N-substituted and complex pharmaceutical compounds, to their corresponding phenols at room temperature. eurekalert.orgoup.comresearchgate.net
Interactive Table: Comparison of Catalytic Systems for Aniline-Phenol Interconversions
This table summarizes various catalytic methods for the interconversion of aniline and phenol.
| Conversion | Catalyst Type | Catalyst System | Reaction Conditions | Key Features & Yield/Selectivity | Citations |
|---|---|---|---|---|---|
| Phenol to Aniline | Heterogeneous | Pd/MgO | Liquid phase, with cyclohexanone as inducer, no external H₂. | High selectivity for primary aniline (double that of systems with external H₂). | acs.org, figshare.com |
| Phenol to Aniline | Heterogeneous | Pd/C | Liquid phase, with hydrazine monohydrate and LiOH. | Converts a broad range of phenols. Isolated yield of 71% for aniline from phenol. | nih.gov, rsc.org |
| Phenol to Aniline | Heterogeneous | Alumina (from bayerite) | Vapor phase, with excess ammonia. | High phenol conversion and high selectivity to aniline. Used in commercial processes. | google.com |
| Phenol to Aniline | Homogeneous | Rhodium Complex | Liquid phase, with various amines. | Provides concise access to diverse anilines with water as the only byproduct. | researchgate.net |
| Aniline to Phenol | Homogeneous (Photoredox) | Uranyl Nitrate (B79036) (UO₂(NO₃)₂·6H₂O) | Ambient temperature, blue light (460 nm), with water as oxygen source. | Enables conversion of a wide range of anilines (protogenetic, N-substituted, pharmaceuticals). | eurekalert.org, oup.com, researchgate.net, nih.gov |
Green Chemistry Approaches in Aniline-Phenol Industrial Processes
The principles of green chemistry are increasingly being applied to the industrial synthesis of aniline and phenol to reduce environmental impact, improve safety, and enhance efficiency. Key strategies include the use of renewable feedstocks, milder reaction conditions, and the elimination of hazardous reagents and solvents.
Greener Synthesis of Aniline: The production of aniline from phenol is considered a more sustainable pathway, especially given that phenol can be derived from lignin (B12514952), a renewable biomass source. unizar.es This approach moves away from petroleum-based feedstocks like benzene (B151609). rsc.org
Atom Economy and Safer Reagents: A significant advancement is the direct amination of phenols using catalysts that enable high atom economy. Using hydrazine with a Pd/C catalyst serves as a prime example, where hydrazine acts as both the amine source and an in-situ source of hydrogen, avoiding the need for large excesses of ammonia and high-pressure molecular hydrogen gas required in some older processes. nih.govrsc.org
Energy Efficiency: The development of liquid-phase catalytic systems, such as the Pd/MgO-catalyzed process that operates without external hydrogen, represents a step towards greater energy efficiency. acs.org This system utilizes an internal circulation of hydrogen species generated in-situ. acs.org Microwave-assisted synthesis offers another green alternative, drastically reducing reaction times and often eliminating the need for organic solvents. tandfonline.com
Catalyst Recyclability: The focus on heterogeneous catalysts (e.g., Pd/C, Pd/MgO, alumina) is a core green chemistry principle, as these solid catalysts can be more easily separated from the reaction mixture and recycled, reducing waste and cost compared to homogeneous catalysts. acs.orgacs.orgresearchgate.net
Greener Synthesis of Phenol: Traditional methods for producing phenol can involve harsh chemicals or multi-step syntheses. testbook.commdpi.com
Ambient Conditions and Benign Solvents: The uranyl photoredox-catalyzed conversion of aniline to phenol is a notable green innovation. eurekalert.orgoup.com This reaction proceeds at ambient temperature and pressure, significantly reducing energy consumption. eurekalert.org Crucially, it uses water as the oxygen source, a completely benign reagent, and produces water-soluble ammonium salt as a byproduct, simplifying product isolation. eurekalert.orgoup.com
Alternative Oxidants: For the hydroxylation of aromatic rings to produce phenols, hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant. mdpi.com Its only byproduct is water, enhancing atom efficiency and minimizing waste. mdpi.com Research is focused on developing efficient catalysts that can activate H₂O₂ under mild conditions for the selective oxidation of aromatics to phenols. mdpi.com
Interactive Table: Green Chemistry Strategies in Aniline-Phenol Processes
This table highlights green chemistry approaches and their benefits in the synthesis and conversion of aniline and phenol.
| Process | Green Chemistry Principle | Approach | Environmental/Process Benefit | Citations |
|---|---|---|---|---|
| Phenol to Aniline | Use of Renewable Feedstocks | Utilizing phenol derived from lignin biomass. | Reduces dependence on non-renewable petroleum-based feedstocks (e.g., benzene). | unizar.es, nih.gov |
| Phenol to Aniline | Safer Reagents / Atom Economy | Direct amination using hydrazine with a Pd/C catalyst. | Avoids large excess of ammonia and high-pressure H₂; hydrazine acts as both amine and hydride source. | nih.gov, rsc.org, rsc.org |
| Phenol to Aniline | Energy Efficiency | Liquid-phase amination over Pd/MgO without external H₂ addition. | Operates under milder conditions by using an in-situ hydrogen source, lowering energy demand. | acs.org, figshare.com |
| Aniline to Phenol | Energy Efficiency / Benign Reagents | Uranyl photoredox catalysis using water as the oxygen source. | Reaction proceeds at ambient temperature and pressure; avoids harsh oxidants. | eurekalert.org, oup.com, researchgate.net |
| General Synthesis | Waste Reduction / Energy Efficiency | Microwave-assisted synthesis from aryl halides. | Reduces reaction times from hours to minutes and eliminates the need for organic solvents. | tandfonline.com |
| General Synthesis | Use of Catalysis | Employing recyclable heterogeneous catalysts (e.g., Pd/C, alumina). | Facilitates easy separation and reuse of the catalyst, minimizing waste. | google.com, acs.org |
Intermolecular Interactions and Supramolecular Chemistry of Aniline Phenol Systems
Analysis of Hydrogen Bonding Networks and Their Energetics
The hydrogen bonding in aniline-phenol systems is multifaceted, involving the hydroxyl group (-OH) of phenol (B47542) and the amino group (-NH₂) of aniline (B41778). These groups allow for a network of interactions where phenol can act as a hydrogen bond donor and aniline as a hydrogen bond acceptor (O-H···N), and conversely, aniline can donate a proton and phenol can accept one (N-H···O). The intermolecular hydrogen bond between the phenolic proton and the nitrogen of aniline is considered particularly strong. quora.com
Ab initio molecular dynamics and density functional theory (DFT) calculations have been employed to quantify the energetics of these interactions. Studies show that the hydrogen bonds between phenol and aniline are significantly stronger than those in phenol-phenol or aniline-aniline dimers. quora.comnih.gov The binding energies are influenced by the electronic nature of substituents on either aromatic ring. nih.gov
Key hydrogen bonding interactions in aniline-phenol systems include:
Classical Hydrogen Bonds: The primary interactions are the O-H···N and N-H···O bonds, which are strong and highly directional. nih.gov A Cambridge Structural Database (CSD) search revealed that in structures containing both aniline and phenol fragments, 44% feature the O-H···N hydrogen bond, which is the strongest possible in this pairing. nih.gov
Non-Classical Hydrogen Bonds: In addition to classical hydrogen bonds, interactions such as OH···π, where a hydrogen atom interacts with the delocalized π-electrons of the aromatic ring, are also observed, particularly in solvation studies. chemrxiv.org
Energetics and Substituent Effects: DFT calculations on the interaction of phenol and aniline with model compounds show that H-bond energies for uncharged species are approximately 2.5 kcal/mol. However, for charged systems, these energies can increase dramatically to around 20 kcal/mol. nih.gov Para-substitution on the aromatic rings significantly alters these binding energies. For instance, an electron-withdrawing nitro group (-NO₂) can change the binding energy by as much as 14.3 kcal/mol in charged complexes, which can translate to a change of 10 orders of magnitude in the affinity constant. nih.gov This highlights the potential to "tune" the hydrogen bond strength by modifying substituents. nih.gov
Table 1: Calculated Hydrogen Bond Energies for para-Substituted Phenol and Aniline Complexes
| Interacting Pair | Substituent (X) | Model Compound | H-Bond Energy (kcal/mol) |
|---|---|---|---|
| p-X-C₆H₄OH | -NO₂ | Acetate Anion | ~34 |
| p-X-C₆H₄OH | -H | Acetate Anion | ~27 |
| p-X-C₆H₄NH₂ | -NO₂ | Acetate Anion | ~26 |
| p-X-C₆H₄NH₂ | -H | Acetate Anion | ~20 |
| p-X-C₆H₄OH | -NO₂ | Protonated Methylamine | ~25 |
| p-X-C₆H₄OH | -H | Protonated Methylamine | ~20 |
Data derived from studies using Density Functional Theory to model interactions with representative protein side chain residues. nih.gov
Formation of Cocrystals and Supramolecular Synthons
The specific and robust hydrogen bonding between aniline and phenol drives the formation of well-defined cocrystals. nih.gov Crystal engineering studies have identified recurring structural motifs, known as supramolecular synthons, that act as the building blocks of these crystals. nih.govresearchgate.net
A predominant feature in 1:1 aniline-phenol cocrystals is a closed, cyclic hydrogen-bonded tetramer, which involves two aniline and two phenol molecules linked by alternating O-H···N and N-H···O bonds ([⋯O-H⋯N-H⋯]₂). nih.govnih.gov This tetramer synthon is remarkably stable and transferable across a range of halogenated aniline and phenol derivatives. nih.gov
In many of these cocrystals, the organization extends further. Ten out of twelve studied cocrystals of trichlorophenols with halogenated anilines feature an "extended octamer synthon." nih.gov This larger assembly is a dimer of the tetramers, held together by π-π stacking interactions. nih.govnih.gov This hierarchical assembly of a stable hydrogen-bonded unit followed by stacking defines a "Long-Range Synthon Aufbau Module" (LSAM). The LSAM concept allows for the prediction of crystal structures, where one cell axis is defined by the hydrogen-bonded tetramer and another is dominated by the π-π stacking distance. nih.gov
The amine-phenol supramolecular synthon is a key driver in cocrystal formation and has been utilized in pharmaceutical contexts to modify the properties of active pharmaceutical ingredients (APIs). researchgate.net
Table 2: Crystallographic Data for a Representative Aniline-Phenol Cocrystal
| Parameter | Value |
|---|---|
| Formula | C₁₄H₁₄N₂O₅ |
| System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.76 |
| b (Å) | 11.501 |
| c (Å) | 12.539 |
| α (°) | 77.081 |
| β (°) | 86.975 |
| γ (°) | 81.302 |
| Cell Volume (ų) | 661.2 |
Data for a cocrystal containing 3,5-dihydroxybenzoic acid and 3-aminobenzamide, exemplifying aniline-phenol type recognition. crystallography.net
Characterization of Solute-Solvent Interactions and Aggregation Phenomena
In solution, the interplay between solute-solute (aniline-phenol) and solute-solvent interactions governs aggregation phenomena that are precursors to crystallization. chemrxiv.orgcdnsciencepub.com The nature of the solvent and the concentration of the solutes are critical factors. nih.govpjsir.org
Studies in aqueous solutions show that both aniline and phenol form strong classical hydrogen bonds with water via their -NH₂ and -OH groups, respectively. chemrxiv.orgchemrxiv.org Phenol's hydroxyl group forms approximately one hydrogen bond with water, while aniline donates slightly less than one on average. chemrxiv.org Non-classical OH···π interactions, where water interacts with the aromatic ring, are also observed. chemrxiv.orgchemrxiv.org In dilute aqueous solutions, these solute-solvent interactions are dominant, and there is no evidence of intermolecular solute-solute hydrogen bonding. chemrxiv.org
However, in less polar solvents like chloroform (B151607) (CDCl₃) and at higher concentrations, aggregation becomes significant. nih.govnih.gov A distinct sequence of events for the self-assembly of aniline-phenol systems has been established using advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY). nih.govnih.gov
The established aggregation sequence is:
Tetramer Formation: Individual aniline and phenol molecules first associate via hydrogen bonding to form the stable cyclic tetramer synthon described previously. nih.govnih.gov
Octamer Formation: As concentration increases, these pre-formed tetramers then associate through π-π stacking interactions to form octamers (the LSAM). nih.govnih.gov
This hierarchical process, where hydrogen bonding precedes π-π stacking, was confirmed by NMR experiments showing that hydrogen bonding persists even at dilutions where stacking is lost. nih.govnih.gov This demonstrates that the large supramolecular synthons observed in the solid-state crystal structure can exist as stable aggregates in solution, acting as intermediates during the crystallization process. nih.govresearchgate.net
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| Aniline |
| Phenol |
| p-Nitrophenol |
| 3,4,5-Trichlorophenol (B165643) |
| 2,3,4-Trichlorophenol |
| Halogenated anilines |
| 3,5-Dichloroaniline (B42879) |
| 4-Chlorophenol |
| 3,5-Dichlorophenol |
| 3-Aminophenol |
| 4-Aminophenol |
| 5-Chloro Salicylaldehyde (B1680747) |
| Methanol |
| Protonated methylamine |
| Formaldehyde |
| Acetate anion |
| 3,5-Dihydroxybenzoic acid |
| 3-Aminobenzamide |
| Chloroform |
| Water |
Future Research Directions and Unresolved Challenges
Innovation in Sustainable and Green Synthetic Methodologies
A primary challenge in aniline-phenol chemistry is the development of environmentally benign and efficient synthetic routes, moving away from traditional methods that often rely on harsh conditions and non-renewable feedstocks. rsc.orgrsc.org Future innovations are directed towards several key areas:
Catalyst Development : Research is increasingly focused on designing highly efficient and selective catalysts. This includes precious metal-based systems like Palladium on carbon (Pd/C) and Palladium on Magnesium Oxide (Pd/MgO), which have shown promise in the liquid-phase amination of phenols to anilines. rsc.orgacs.orgnih.govfigshare.com A significant goal is to develop non-precious metal catalysts, such as Nickel-based perovskites, that can achieve high yields under milder conditions without the need for external hydrogen or ammonia (B1221849) gas. rsc.org
Photocatalysis and Electrosynthesis : Uranyl photoredox catalysis represents a novel frontier, enabling the conversion of anilines to phenols using water and light, a process that involves single electron transfer (SET) and oxygen atom transfer (OAT). oup.com Electrochemical methods, such as oxidation-induced copolymerization, are being explored as a sustainable strategy for treating wastewater containing high concentrations of aniline (B41778) and phenol (B47542), as they can efficiently remove these pollutants as insoluble copolymers. iwaponline.comiwaponline.comresearchgate.net This approach avoids the complete oxidation of the pollutants to CO2, thereby improving efficiency and reducing energy consumption. iwaponline.com
Renewable Feedstocks and Atom Economy : A major thrust is the utilization of renewable resources. Phenols derived from lignin (B12514952), a major component of biomass, are being investigated as sustainable starting materials for aniline synthesis. researchgate.net Methodologies that improve atom economy are also critical. For instance, using hydrazine (B178648) as both an amine and hydride source in the direct conversion of phenols to primary anilines minimizes waste. rsc.orgnih.govsemanticscholar.org Similarly, strategies that use in-situ generated hydrogen species avoid the need for external hydrogen gas, enhancing safety and sustainability. acs.org
Development of Predictive Computational Models for Complex Reactivity
The complex reactivity of aniline and phenol, especially during copolymerization or catalytic transformations, presents a significant challenge for experimental optimization. Developing accurate and efficient computational models is crucial for accelerating research and discovery in this area.
An unresolved challenge is the creation of models that can predict reaction outcomes without significant human guidance. chemrxiv.org Traditional computational chemistry calculations often require prior knowledge of products and mechanisms, limiting their predictive power for novel systems. chemrxiv.org
Future research will focus on:
Automated Reaction Discovery : The development of automated computational frameworks is a key goal. chemrxiv.orgchemrxiv.org These systems aim to explore complex chemical reaction networks autonomously, identifying potential reaction pathways, transition states, and intermediates with minimal human input. chemrxiv.orgpurdue.eduacs.org Such tools could significantly speed up the discovery of new catalysts and the optimization of reaction conditions. purdue.edu
Advanced Quantum Chemical Methods : Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of aniline-phenol systems, including their copolymers. iwaponline.comresearchgate.netnih.govresearchgate.net Future work will involve applying more advanced DFT methods to accurately model the thermodynamics and kinetics of complex reactions, such as photocatalytic processes and electrochemical polymerizations. iwaponline.comnih.gov This includes understanding orbital interactions and identifying the atoms that most influence electronic properties. nih.govresearchgate.net
Machine Learning Integration : Integrating machine learning with computational chemistry holds immense promise. nih.gov Machine learning models can be trained on large datasets of chemical reactions to predict outcomes, identify errors in existing chemical databases, and even suggest novel reaction pathways. chemrxiv.orgnih.gov This synergy will be essential for building robust predictive models for the complex reactivity of aniline and phenol derivatives.
Comprehensive Understanding of Environmental Transformation Pathways in Varied Matrices
Aniline and phenol are significant environmental pollutants, often found in industrial wastewater. iwaponline.commdpi.commdpi.com While the degradation of individual compounds has been studied, a comprehensive understanding of their combined fate and the transformation pathways of their copolymers in diverse environmental matrices (water, soil, sediment) is lacking.
Unresolved challenges include identifying the full range of intermediate products and assessing their toxicity. researchgate.net The interaction of these compounds with soil is complex, involving mechanisms like ion exchange and covalent bonding, which can affect their bioavailability and degradability. nih.gov
Future research must address:
Identification of Intermediates : The biodegradation of aniline can proceed through various pathways, with intermediates like catechol, cis,cis-muconic acid, 1,4-benzenediol, and biphenyl-amine being identified. mdpi.comresearchgate.netnih.gov However, the complete degradation pathway, especially for aniline-phenol mixtures or copolymers, is not fully elucidated. Advanced analytical techniques are needed to identify all transient and stable intermediates formed during microbial and abiotic degradation.
Influence of Environmental Conditions : The rate and pathway of degradation are highly dependent on environmental factors. For instance, anaerobic degradation by sulfate-reducing bacteria involves different mechanisms than aerobic pathways. uni-konstanz.de The presence of other substances, such as additional nitrogen sources or heavy metals, can also significantly alter degradation rates and intermediate products. researchgate.net A key challenge is to understand how soil-bound aniline, which is often resistant to biodegradation, might be released and transformed under different microbial conditions (e.g., denitrifying vs. methanogenic). nih.gov
Ecotoxicological Assessment : Aniline is more toxic to some aquatic organisms like freshwater algae than phenol. nih.gov A critical unresolved issue is the toxicity of the various transformation products. Future studies must evaluate the potential detrimental effects of these intermediates on different trophic levels within an ecosystem to conduct a complete environmental risk assessment.
Rational Design of Novel Functional Materials and Smart Systems
Copolymers and derivatives of aniline and phenol offer vast potential for creating advanced materials with tailored properties. The rational design of these materials—predicting and controlling their structure to achieve a desired function—is a significant challenge that bridges synthesis and computational modeling.
The primary unresolved challenge is achieving precise control over the copolymer structure during synthesis to dictate its final properties, such as conductivity, solubility, and sensitivity. nih.gov
Future research directions include:
Conductive Polymers and Coatings : Electrochemical polymerization is a key technique for creating aniline-phenol copolymer films on electrode surfaces. researchgate.netresearchgate.netamanote.comscispace.com These materials have potential applications as corrosion-resistant coatings. amanote.comscispace.com A major challenge is to understand the relationship between polymerization conditions (pH, electrode material, monomer ratio) and the resulting film's microstructure and performance. scispace.commdpi.com
Chemical Sensors and Smart Systems : Polyaniline (PANI) and its derivatives are promising materials for chemical sensors due to changes in their electrical and optical properties upon interaction with various analytes. nih.gov Copolymers, such as poly(aniline-co-o-aminophenol), can act as electron transfer mediators for detecting specific molecules like catechol. nih.gov The challenge lies in designing polymers with high selectivity and sensitivity for specific target molecules, such as volatile organic compounds (VOCs). rsc.org This involves functionalizing the polymer backbone or side chains with specific biomarker moieties. rsc.org
Stimuli-Responsive Materials : The development of "smart" polymers that respond to external stimuli like pH is an exciting area of research. nih.gov By incorporating specific functional groups, polymers can be designed to degrade or release active molecules under certain conditions, making them suitable for applications like targeted drug delivery systems. nih.gov The rational design of aniline-phenol based systems with such responsive behaviors is a promising avenue for future exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
